![molecular formula C8H13NO2 B13019196 Methyl 5-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13019196.png)
Methyl 5-azaspiro[2.4]heptane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[2.4]heptane-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate, catalyzed by a copper complex such as Cu(CH3CN)4BF4 . The reaction is carried out under an argon atmosphere, and the product is purified by column chromatography to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spiro compounds, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 5-azaspiro[2.4]heptane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-azaspiro[2.4]heptane-5-carboxylate: Similar in structure but with different substitution patterns.
Methyl (6R)-5-azaspiro[2.4]heptane-6-carboxylate: Another isomer with distinct stereochemistry.
Uniqueness
Methyl 5-azaspiro[2.4]heptane-4-carboxylate is unique due to its specific spiro structure and the position of the nitrogen atom. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 5-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-8(2-3-8)4-5-9-6/h6,9H,2-5H2,1H3 |
InChI Key |
ZBTOFBKKQWDCEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CC2)CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


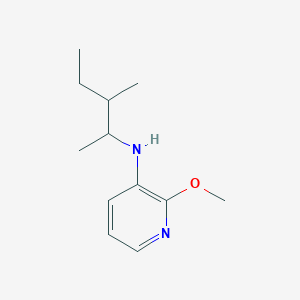
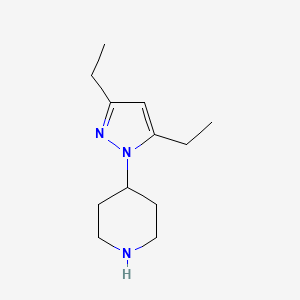
![2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13019135.png)
![3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B13019142.png)
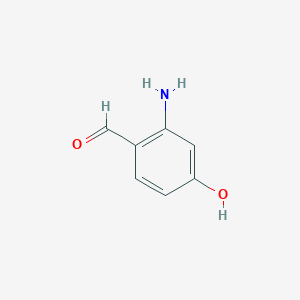
![3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019170.png)
![N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B13019177.png)
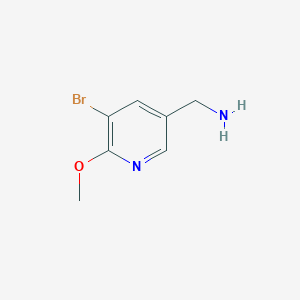
![5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13019182.png)
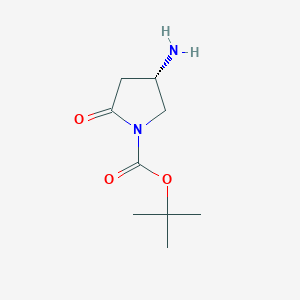
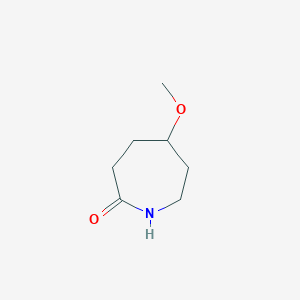
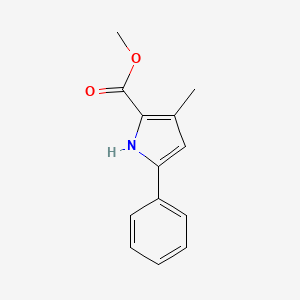
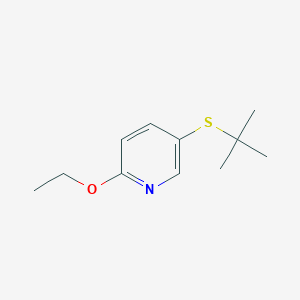
![2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde](/img/structure/B13019221.png)
